REACTION_CXSMILES
|
[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([NH:15][C:16](NC)=[O:17])(=[O:14])=[O:13])=[CH:3][Cl:4]>ClC1C=CC=CC=1>[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([N:15]=[C:16]=[O:17])(=[O:13])=[O:14])=[CH:3][Cl:4]
|
Name
|
N-[2-(1,2-dichlorovinyloxy)phenylsulfonyl]-N'-methyl urea
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is dried
|
Type
|
ADDITION
|
Details
|
5.3 g of phosgene are introduced into this solution within 45 minutes at a temperature of 120°-130° C
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |